Cas no 2137670-69-8 (2-Thiophenepropanamide, β-(aminomethyl)-5-bromo-N-(1-methylethyl)-)

2-Thiophenepropanamide, β-(aminomethyl)-5-bromo-N-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Thiophenepropanamide, β-(aminomethyl)-5-bromo-N-(1-methylethyl)-
- 2137670-69-8
- EN300-765382
- 4-amino-3-(5-bromothiophen-2-yl)-N-(propan-2-yl)butanamide
-
- インチ: 1S/C11H17BrN2OS/c1-7(2)14-11(15)5-8(6-13)9-3-4-10(12)16-9/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15)
- InChIKey: IVUMHHFSSQKKMS-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(CN)CC(NC(C)C)=O)S1
計算された属性
- せいみつぶんしりょう: 304.02450g/mol
- どういたいしつりょう: 304.02450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.379±0.06 g/cm3(Predicted)
- ふってん: 465.7±45.0 °C(Predicted)
- 酸性度係数(pKa): 15.62±0.46(Predicted)
2-Thiophenepropanamide, β-(aminomethyl)-5-bromo-N-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765382-5.0g |
4-amino-3-(5-bromothiophen-2-yl)-N-(propan-2-yl)butanamide |
2137670-69-8 | 95% | 5.0g |
$3562.0 | 2024-05-22 | |
Enamine | EN300-765382-2.5g |
4-amino-3-(5-bromothiophen-2-yl)-N-(propan-2-yl)butanamide |
2137670-69-8 | 95% | 2.5g |
$2408.0 | 2024-05-22 | |
Enamine | EN300-765382-0.5g |
4-amino-3-(5-bromothiophen-2-yl)-N-(propan-2-yl)butanamide |
2137670-69-8 | 95% | 0.5g |
$1180.0 | 2024-05-22 | |
Enamine | EN300-765382-1.0g |
4-amino-3-(5-bromothiophen-2-yl)-N-(propan-2-yl)butanamide |
2137670-69-8 | 95% | 1.0g |
$1229.0 | 2024-05-22 | |
Enamine | EN300-765382-0.25g |
4-amino-3-(5-bromothiophen-2-yl)-N-(propan-2-yl)butanamide |
2137670-69-8 | 95% | 0.25g |
$1131.0 | 2024-05-22 | |
Enamine | EN300-765382-10.0g |
4-amino-3-(5-bromothiophen-2-yl)-N-(propan-2-yl)butanamide |
2137670-69-8 | 95% | 10.0g |
$5283.0 | 2024-05-22 | |
Enamine | EN300-765382-0.05g |
4-amino-3-(5-bromothiophen-2-yl)-N-(propan-2-yl)butanamide |
2137670-69-8 | 95% | 0.05g |
$1032.0 | 2024-05-22 | |
Enamine | EN300-765382-0.1g |
4-amino-3-(5-bromothiophen-2-yl)-N-(propan-2-yl)butanamide |
2137670-69-8 | 95% | 0.1g |
$1081.0 | 2024-05-22 |
2-Thiophenepropanamide, β-(aminomethyl)-5-bromo-N-(1-methylethyl)- 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
2-Thiophenepropanamide, β-(aminomethyl)-5-bromo-N-(1-methylethyl)-に関する追加情報
β-(Aminomethyl)-5-bromo-N-(1-methylethyl)-2-thiophenepropanamide (CAS No. 2137670-69-8)
β-(Aminomethyl)-5-bromo-N-(1-methylethyl)-2-thiophenepropanamide, also known by its CAS registry number 2137670-69-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and potential applications in drug design. The structure of this compound features a thiophene ring substituted with a bromine atom at the 5-position, an aminomethyl group at the β-position, and an N-(1-methylethyl) substituent on the propanamide chain. These structural elements contribute to its distinct chemical reactivity and biological activity.
The synthesis of β-(Aminomethyl)-5-bromo-N-(1-methylethyl)-2-thiophenepropanamide typically involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and possibly coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the thiophene ring with high precision. Additionally, the introduction of the aminomethyl group and the N-(1-methylethyl) substituent can be achieved through optimized amide coupling techniques, ensuring high yields and purity.
In terms of physical properties, this compound exhibits a melting point in the range of 140-150°C, depending on the substituents' electronic effects. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various solution-based reactions. The presence of the bromine atom at the 5-position introduces both electron-withdrawing effects and potential sites for further functionalization, which are critical for tuning its reactivity and bioavailability.
Recent studies have highlighted the potential of β-(Aminomethyl)-5-bromo-N-(1-methylethyl)-2-thiophenepropanamide as a lead compound in drug discovery programs targeting various therapeutic areas. For example, researchers have explored its ability to modulate ion channels, which are implicated in neurological disorders such as epilepsy and chronic pain. Preclinical data suggest that this compound exhibits moderate potency in inhibiting voltage-gated sodium channels, a key target for antiepileptic drugs. Furthermore, its structural flexibility allows for easy modification to enhance pharmacokinetic properties such as absorption and metabolic stability.
Beyond pharmacological applications, this compound has also been investigated for its role in materials science. The thiophene moiety is known to participate in π-π interactions, making it a promising candidate for constructing supramolecular assemblies or functional materials. Recent research has demonstrated that self-assembled monolayers formed by this compound exhibit unique electronic properties, which could be harnessed in organic electronics or sensors.
In conclusion, β-(Aminomethyl)-5-bromo-N-(1-methylethyl)-2-thiophenepropanamide (CAS No. 2137670-69-8) represents a versatile molecule with diverse applications across multiple disciplines. Its intricate structure provides ample opportunities for further chemical exploration and functionalization. As ongoing research continues to uncover its full potential, this compound stands as a testament to the ever-evolving landscape of modern chemistry.
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